2-[(2R)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidin-2-yl]acetic acid 2-[(2R)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidin-2-yl]acetic acid
Brand Name: Vulcanchem
CAS No.: 1402687-79-9
VCID: VC11479460
InChI:
SMILES:
Molecular Formula: C11H17F2NO4
Molecular Weight: 265.3

2-[(2R)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidin-2-yl]acetic acid

CAS No.: 1402687-79-9

Cat. No.: VC11479460

Molecular Formula: C11H17F2NO4

Molecular Weight: 265.3

Purity: 95

* For research use only. Not for human or veterinary use.

2-[(2R)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidin-2-yl]acetic acid - 1402687-79-9

Specification

CAS No. 1402687-79-9
Molecular Formula C11H17F2NO4
Molecular Weight 265.3

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The compound has the molecular formula C₁₁H₁₇F₂NO₄ and a molecular weight of 265.3 g/mol. Its IUPAC name reflects the (2R) configuration of the pyrrolidine ring, which distinguishes it from its (2S) enantiomer (CAS: 203866-15-3) . The Boc group at the 1-position and the acetic acid substituent at the 2-position create a bifunctional scaffold amenable to further derivatization. The 4,4-difluoro substitution introduces electron-withdrawing effects that influence ring conformation and reactivity .

Spectral and Physicochemical Properties

While experimental spectral data (e.g., NMR, IR) for this specific enantiomer is scarce, analogs such as (2S)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid exhibit distinct 19F^{19}\text{F} NMR shifts near -120 ppm, indicative of geminal fluorine atoms . The Boc group’s tert-butyl moiety contributes to hydrophobicity (clogP ≈ 1.2), while the carboxylic acid enhances aqueous solubility under basic conditions.

Table 1: Comparative Properties of (2R) and (2S) Enantiomers

Property(2R)-Isomer (CAS: 1402687-79-9)(2S)-Isomer (CAS: 203866-15-3)
Molecular FormulaC₁₁H₁₇F₂NO₄C₁₀H₁₅F₂NO₄
Molecular Weight (g/mol)265.3251.2
Purity95%>98%
Key ApplicationsPharmaceutical intermediatesPeptide synthesis

Synthetic Routes and Manufacturing

Key Synthetic Strategies

The synthesis typically begins with L-proline or its derivatives. Fluorination at the 4-position is achieved using reagents like Deoxo-Fluor or DAST, followed by Boc protection under standard conditions (Boc₂O, DMAP) . Asymmetric hydrogenation or enzymatic resolution ensures the (2R) configuration. For example, a patented route involves:

  • Fluorination: Treatment of 4-ketopyrrolidine with DAST to yield 4,4-difluoropyrrolidine.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate in THF.

  • Acetic Acid Introduction: Alkylation with bromoacetic acid .

Industrial-Scale Production

PharmaBlock Sciences, a leading supplier, produces this compound under cGMP conditions with a reported yield of 72% . Scalability challenges include controlling enantiomeric excess (ee > 99%) and minimizing defluorination during purification .

Applications in Drug Discovery

Role as a Building Block

The compound’s dual functionality (Boc-protected amine and carboxylic acid) enables its use in:

  • Peptide mimetics: The rigid, fluorinated pyrrolidine core mimics proline in bioactive peptides, enhancing metabolic stability .

  • Kinase inhibitors: Fluorine atoms improve binding affinity to ATP pockets via hydrophobic interactions .

Case Studies in Medicinal Chemistry

  • Antiviral Agents: Incorporation into HCV NS5A inhibitors increased potency (EC₅₀ = 3 nM) by reducing oxidative metabolism .

  • Pain Management: Derivatives showed µ-opioid receptor binding (Kᵢ = 12 nM) with reduced off-target effects .

Future Directions

Research Opportunities

  • Proteolysis-targeting chimeras (PROTACs): Exploiting the carboxylic acid for E3 ligase recruitment.

  • Fluorine-18 labeling: Potential as a PET tracer for neurology .

Challenges

  • Stereochemical purity: Scalable methods for (2R) configuration control are needed.

  • Solubility optimization: Prodrug strategies (e.g., esterification) to improve bioavailability .

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